molecular formula C15H23N3O2S2 B15058810 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine

1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine

Cat. No.: B15058810
M. Wt: 341.5 g/mol
InChI Key: ROYDDRWXOGYYSX-UHFFFAOYSA-N
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Description

1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring, a pyridine ring, and a cyclohexylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine and pyridine derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C15H23N3O2S2

Molecular Weight

341.5 g/mol

IUPAC Name

1-(4-cyclohexylsulfanylpyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C15H23N3O2S2/c19-22(20,18-10-8-16-9-11-18)15-12-17-7-6-14(15)21-13-4-2-1-3-5-13/h6-7,12-13,16H,1-5,8-11H2

InChI Key

ROYDDRWXOGYYSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=C(C=NC=C2)S(=O)(=O)N3CCNCC3

Origin of Product

United States

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